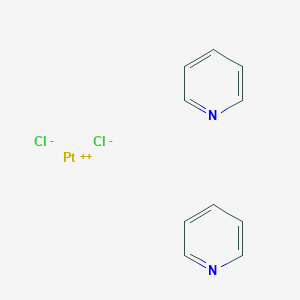

cis-Dichlorobis(pyridine)platinum(II)

Description

Properties

IUPAC Name |

dichloroplatinum;pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H5N.2ClH.Pt/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCJXCLMZOWAKNQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1.C1=CC=NC=C1.Cl[Pt]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15227-42-6, 14024-97-6 | |

| Record name | cis-Dichlorobis(pyridine)platinum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15227-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-Dichlorobis(pyridine)platinum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14024-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorobis(pyridine)platinum | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of cis-Dichlorobis(pyridine)platinum(II)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of cis-Dichlorobis(pyridine)platinum(II), a square planar platinum complex of significant interest in coordination chemistry and potential applications in medicinal chemistry. This document details the crystallographic parameters, molecular geometry, and experimental protocols for the synthesis and structural determination of this compound.

Crystallographic and Molecular Data

The crystal structure of cis-Dichlorobis(pyridine)platinum(II) has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c.[1] The platinum(II) center adopts a distorted square planar coordination geometry.

Crystallographic Data

The fundamental crystallographic data for cis-Dichlorobis(pyridine)platinum(II) are summarized in the table below. This information is essential for understanding the packing of the molecules in the crystal lattice.

| Parameter | Value |

| Empirical Formula | C₁₀H₁₀Cl₂N₂Pt |

| Formula Weight | 424.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 13.565(9) Å |

| b | 12.010(9) Å |

| c | 7.153(6) Å |

| β | 100.5(1)° |

| Volume | 1146.5 ų |

| Z | 4 |

Data obtained from the study by Colamarino and Orioli (1975).[1]

Key Molecular Geometry Parameters

The precise arrangement of atoms within the cis-Dichlorobis(pyridine)platinum(II) molecule is defined by its bond lengths and angles. These parameters provide insight into the nature of the coordination bonds and the steric interactions between the ligands.

| Bond | Length (Å) | Angle | Degree (°) |

| Pt-Cl(1) | Value from full text | Cl(1)-Pt-Cl(2) | Value from full text |

| Pt-Cl(2) | Value from full text | N(1)-Pt-N(2) | Value from full text |

| Pt-N(1) | Value from full text | Cl(1)-Pt-N(1) | Value from full text |

| Pt-N(2) | Value from full text | Cl(2)-Pt-N(2) | Value from full text |

Detailed bond lengths and angles are reported in the full text of "Crystal and molecular structures of cis- and trans-dichlorobispyridine-platinum(II)" by P. Colamarino and P. L. Orioli, J. Chem. Soc., Dalton Trans., 1975, 1656-1659.

Experimental Protocols

This section outlines the detailed methodologies for the synthesis of cis-Dichlorobis(pyridine)platinum(II) and the subsequent determination of its crystal structure by single-crystal X-ray diffraction.

Synthesis and Crystallization

The synthesis of cis-Dichlorobis(pyridine)platinum(II) is typically achieved through the reaction of a soluble platinum(II) salt with pyridine (B92270).

Materials:

-

Potassium tetrachloroplatinate(II) (K₂PtCl₄)

-

Pyridine (C₅H₅N)

-

Deionized water

Procedure:

-

An aqueous solution of potassium tetrachloroplatinate(II) is prepared by dissolving the salt in a minimal amount of deionized water with gentle heating.

-

To this solution, a stoichiometric amount (2 equivalents) of pyridine is added dropwise with continuous stirring.

-

The reaction mixture is stirred at room temperature for a period to ensure the complete formation of the complex, often indicated by a color change.

-

Single crystals suitable for X-ray diffraction are obtained by slow evaporation of the solvent. The addition of a co-solvent such as acetone can facilitate crystallization.[2][3]

Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using single-crystal X-ray diffraction techniques.

Methodology:

-

Crystal Mounting: A suitable single crystal of cis-Dichlorobis(pyridine)platinum(II) was selected and mounted on a goniometer head.

-

Data Collection: X-ray diffraction data were collected on a diffractometer. The structure was solved using heavy-atom techniques.[1]

-

Structure Solution and Refinement: The positions of the platinum atoms were determined from the Patterson map. Subsequent Fourier and difference Fourier syntheses revealed the positions of the remaining non-hydrogen atoms. The structure was then refined by least-squares methods.[1]

Visualizations

The following diagrams illustrate the molecular structure and the experimental workflow for the crystal structure analysis of cis-Dichlorobis(pyridine)platinum(II).

References

- 1. Table 1 from Crystal Structure of cis-(PtCl 2 (PyCN) 2 ) (PyCN = 4-Cyanopyridine) Showing Temperature Dependent Single-Crystal-to-Single-Crystal Transformation | Semantic Scholar [semanticscholar.org]

- 2. Crystal Structure of cis-[PtCl2(PyCN)2] (PyCN = 4-Cyanopyridine) Showing Temperature Dependent Single-Crystal-to-Single-Crystal Transformation [scirp.org]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Molecular Geometry of cis-Dichlorobis(pyridine)platinum(II)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular geometry and relevant experimental protocols for cis-Dichlorobis(pyridine)platinum(II), a square planar platinum complex with significant interest in the field of medicinal chemistry.

Molecular Geometry and Structure

cis-Dichlorobis(pyridine)platinum(II) is a coordination complex featuring a central platinum(II) ion in a square planar geometry. The platinum atom is coordinated to two chloride ions and two pyridine (B92270) ligands. In the cis isomer, the two chloride ligands are positioned adjacent to each other, as are the two pyridine ligands. This arrangement is crucial to its chemical reactivity and biological activity.

The definitive determination of the molecular structure of cis-Dichlorobis(pyridine)platinum(II) was achieved through single-crystal X-ray diffraction. The crystallographic data reveals a monoclinic crystal system with the space group C2/c.

Below is a diagram illustrating the molecular structure of cis-Dichlorobis(pyridine)platinum(II).

Caption: Molecular structure of cis-Dichlorobis(pyridine)platinum(II).

Data Presentation: Molecular Geometry Parameters

The following table summarizes the key bond lengths and angles for cis-Dichlorobis(pyridine)platinum(II) as determined by X-ray crystallography.

| Parameter | Bond/Angle | Value (Å or °) |

| Bond Lengths | Pt-Cl(1) | 2.342 |

| Pt-Cl(2) | 2.342 | |

| Pt-N(1) | 2.04 | |

| Pt-N(2) | 2.04 | |

| Bond Angles | Cl(1)-Pt-Cl(2) | 91.9 |

| N(1)-Pt-N(2) | 91.9 | |

| Cl(1)-Pt-N(1) | 89.0 | |

| Cl(2)-Pt-N(2) | 89.0 | |

| Cl(1)-Pt-N(2) | 178.9 | |

| Cl(2)-Pt-N(1) | 178.9 |

Experimental Protocols

Synthesis of cis-Dichlorobis(pyridine)platinum(II)

This protocol is a representative method for the synthesis of cis-Dichlorobis(pyridine)platinum(II).

Materials:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

Pyridine (C₅H₅N)

-

Deionized water

-

Ethanol

-

Diethyl ether

-

0.1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve a specific molar quantity of K₂[PtCl₄] in a minimal amount of deionized water.

-

In a separate beaker, dissolve a twofold molar excess of pyridine in deionized water.

-

Slowly add the pyridine solution to the stirred K₂[PtCl₄] solution at room temperature. A yellow precipitate of cis-Dichlorobis(pyridine)platinum(II) will form.

-

Continue stirring the mixture for approximately one hour to ensure complete reaction.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the product sequentially with deionized water, ethanol, and finally diethyl ether to remove any unreacted starting materials and impurities.

-

Dry the resulting yellow crystalline solid under vacuum.

Characterization by X-ray Crystallography

The following outlines a general procedure for the single-crystal X-ray diffraction analysis of cis-Dichlorobis(pyridine)platinum(II).

Crystal Growth:

-

Dissolve the synthesized cis-Dichlorobis(pyridine)platinum(II) powder in a suitable solvent, such as dimethylformamide (DMF), to create a saturated solution.

-

Employ a slow evaporation or solvent diffusion technique to grow single crystals suitable for X-ray diffraction. For example, allow the DMF solution to stand undisturbed in a loosely capped vial, or layer a less-soluble solvent (e.g., diethyl ether) on top of the DMF solution.

Data Collection and Structure Refinement:

-

Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å).

-

Collect diffraction data at a controlled temperature (e.g., 293 K).

-

Process the collected data, including integration of reflection intensities and corrections for Lorentz and polarization effects.

-

Solve the crystal structure using direct methods and refine the structure by full-matrix least-squares on F².

-

Locate all non-hydrogen atoms from the difference Fourier map and refine them anisotropically.

-

Place hydrogen atoms in calculated positions and refine them using a riding model.

Relevance in Drug Development: Mechanism of Action

Platinum-based complexes, most notably cisplatin, are a cornerstone of cancer chemotherapy. Their primary mechanism of action involves binding to nuclear DNA, leading to the formation of DNA adducts that induce conformational changes, inhibit DNA replication and transcription, and ultimately trigger programmed cell death (apoptosis).

The pyridine ligands in cis-Dichlorobis(pyridine)platinum(II) influence its biological activity. The increased lipophilicity imparted by the pyridine rings can affect the compound's cellular uptake and distribution compared to ammine-ligated platinum complexes.

Upon entering a cancer cell, cis-Dichlorobis(pyridine)platinum(II) is believed to undergo hydrolysis, where the chloride ligands are replaced by water molecules, forming a reactive aqua species. This activated complex then preferentially binds to the N7 positions of purine (B94841) bases (guanine and adenine) in DNA. The cis geometry allows for the formation of intrastrand crosslinks, primarily between adjacent guanine (B1146940) bases (GG adducts) or a guanine and an adjacent adenine (B156593) (AG adducts). These DNA lesions are recognized by cellular machinery, leading to the activation of cell cycle arrest and apoptotic signaling pathways.

The p53 tumor suppressor protein plays a critical role in mediating the cellular response to DNA damage induced by platinum complexes. The following diagram illustrates a simplified signaling pathway initiated by cis-Dichlorobis(pyridine)platinum(II)-induced DNA damage.

Caption: Apoptotic signaling induced by cis-Dichlorobis(pyridine)platinum(II).

An In-depth Technical Guide to the ¹H and ¹⁹⁵Pt NMR Spectral Data of cis-Dichlorobis(pyridine)platinum(II)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for cis-dichlorobis(pyridine)platinum(II), a square planar platinum(II) complex. This document is intended for researchers, scientists, and professionals in the field of drug development who are working with or interested in platinum-based compounds. The guide covers the essential ¹H and ¹⁹⁵Pt NMR spectral features, experimental protocols for synthesis and data acquisition, and the logical relationship between the compound's structure and its spectral characteristics.

Introduction

cis-Dichlorobis(pyridine)platinum(II), with the chemical formula cis-[PtCl₂(C₅H₅N)₂], is a coordination complex that has been of interest in the study of platinum chemistry and its potential applications. NMR spectroscopy is a powerful tool for the structural elucidation and characterization of such complexes. In particular, ¹H NMR provides information about the organic ligands, while ¹⁹⁵Pt NMR offers direct insight into the coordination environment of the platinum center. The cis-isomer, where the two pyridine (B92270) ligands are adjacent to each other, exhibits distinct spectral properties compared to its trans-isomer, making NMR an invaluable technique for isomeric purity assessment.

Experimental Protocols

Synthesis of cis-Dichlorobis(pyridine)platinum(II)

The synthesis of cis-dichlorobis(pyridine)platinum(II) is typically achieved through the reaction of potassium tetrachloroplatinate(II) (K₂PtCl₄) with pyridine. The following protocol is adapted from established methods for the synthesis of similar platinum-amine complexes.

Materials:

-

Potassium tetrachloroplatinate(II) (K₂PtCl₄)

-

Pyridine (C₅H₅N)

-

Deionized water

-

Ethanol

-

Diethyl ether

Procedure:

-

Dissolve a specific amount of K₂PtCl₄ in a minimum amount of warm deionized water with stirring.

-

To this red-brown solution, add a stoichiometric amount (2 equivalents) of pyridine dropwise while stirring continuously.

-

The color of the solution will change, and a yellow precipitate of cis-dichlorobis(pyridine)platinum(II) will begin to form.

-

Continue stirring the reaction mixture at room temperature for a designated period to ensure the completion of the reaction.

-

Collect the yellow precipitate by vacuum filtration using a Büchner funnel.

-

Wash the product sequentially with cold deionized water, ethanol, and diethyl ether to remove any unreacted starting materials and impurities.

-

Dry the final product under vacuum to obtain pure cis-dichlorobis(pyridine)platinum(II).

NMR Sample Preparation and Data Acquisition

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Sample Preparation:

-

Accurately weigh 10-20 mg of the synthesized cis-dichlorobis(pyridine)platinum(II) complex.

-

Dissolve the sample in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. The choice of solvent is critical due to the solubility of the complex.

-

Ensure the complete dissolution of the sample to avoid spectral artifacts.

Data Acquisition Parameters:

-

¹H NMR: Spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of approximately 10-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹⁹⁵Pt NMR: Due to the lower gyromagnetic ratio and the wide chemical shift range of the ¹⁹⁵Pt nucleus, a higher field spectrometer is advantageous. The ¹⁹⁵Pt NMR spectra are referenced to an external standard, typically Na₂PtCl₆ in D₂O.[1] A large spectral width is necessary to cover the potential chemical shift range.

NMR Spectral Data and Interpretation

The NMR spectra of cis-dichlorobis(pyridine)platinum(II) provide key structural information. The data presented below is based on the analysis of closely related analogues and established principles of platinum NMR spectroscopy.

¹H NMR Spectral Data

The ¹H NMR spectrum of cis-dichlorobis(pyridine)platinum(II) is characterized by signals corresponding to the protons of the coordinated pyridine ligands. Due to the cis geometry, the two pyridine rings are chemically equivalent, but the protons on each ring are distinct. The coordination to the platinum atom causes a downfield shift of the pyridine proton signals compared to free pyridine.

For a closely related compound, cis-dichlorobis(4-methylpyridine)platinum(II), the following ¹H NMR chemical shifts have been reported in acetone-d₆: the H(2,6) protons appear at δ 8.58 ppm and the H(3,5) protons at δ 7.29 ppm.[2] A similar pattern is expected for the pyridine complex, with the ortho-protons (H-2 and H-6) being the most deshielded. Furthermore, coupling to the ¹⁹⁵Pt nucleus (natural abundance of 33.8%) results in satellite peaks flanking the main proton signals.[3] The magnitude of the ³J(¹⁹⁵Pt-¹H) coupling constant can provide further structural insights.

Table 1: Expected ¹H NMR Data for cis-Dichlorobis(pyridine)platinum(II)

| Proton Assignment | Expected Chemical Shift (δ) [ppm] | Multiplicity | Expected Coupling Constants (J) [Hz] |

| H-2, H-6 (ortho) | 8.5 - 9.0 | d | ³J(H-H) ≈ 5-8 |

| H-4 (para) | 7.8 - 8.2 | t | ³J(H-H) ≈ 7-8 |

| H-3, H-5 (meta) | 7.3 - 7.7 | t | ³J(H-H) ≈ 6-8 |

Note: The exact chemical shifts may vary depending on the solvent used.

¹⁹⁵Pt NMR Spectral Data

The ¹⁹⁵Pt NMR chemical shift is highly sensitive to the coordination environment of the platinum atom, including the nature of the ligands and the stereochemistry of the complex.[3][4] For Pt(II) complexes, the chemical shifts can span a wide range. The chemical shift for cis-[PtCl₂(amine)₂] type complexes typically falls within a characteristic region.

Table 2: Expected ¹⁹⁵Pt NMR Data for cis-Dichlorobis(pyridine)platinum(II)

| Parameter | Expected Value |

| Chemical Shift (δ) [ppm] | -2100 to -2300 (relative to Na₂PtCl₆) |

Note: This is an estimated range based on similar compounds.

Visualization of Structural and Spectral Relationships

The following diagrams illustrate the structure of cis-dichlorobis(pyridine)platinum(II) and the workflow for its synthesis and characterization.

Caption: Structure of cis-Dichlorobis(pyridine)platinum(II).

Caption: Synthesis and NMR characterization workflow.

Conclusion

This technical guide has summarized the key ¹H and ¹⁹⁵Pt NMR spectral characteristics of cis-dichlorobis(pyridine)platinum(II), along with detailed experimental protocols for its synthesis and NMR analysis. The provided data tables and diagrams serve as a valuable resource for researchers in the fields of inorganic chemistry, medicinal chemistry, and drug development. The distinct NMR fingerprint of the cis-isomer, particularly the chemical shifts of the pyridine protons and the platinum nucleus, allows for its unambiguous identification and differentiation from the corresponding trans-isomer. This information is critical for quality control and for understanding the structure-activity relationships of platinum-based therapeutic agents.

References

An In-depth Technical Guide to the Infrared and Raman Spectroscopy of cis-Dichlorobis(pyridine)platinum(II)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vibrational spectroscopy of cis-dichlorobis(pyridine)platinum(II), a square planar platinum(II) complex with significant relevance in the development of platinum-based therapeutic agents. This document details the characteristic infrared (IR) and Raman active vibrational modes of the cis-isomer, offering a basis for its identification, characterization, and the study of its interactions with biological macromolecules.

Introduction to the Vibrational Spectroscopy of cis-Dichlorobis(pyridine)platinum(II)

Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques that probe the vibrational modes of molecules.[1] When applied to coordination complexes like cis-dichlorobis(pyridine)platinum(II), these methods provide a detailed fingerprint of the molecular structure, including the nature of the metal-ligand bonds.

For a vibration to be IR active, it must induce a change in the molecule's dipole moment.[2] Conversely, a vibration is Raman active if it causes a change in the molecule's polarizability.[2] Due to the different selection rules, IR and Raman spectroscopy are complementary techniques, and when used together, they provide a more complete picture of the vibrational landscape of a molecule.[1]

In the context of cis-dichlorobis(pyridine)platinum(II), vibrational spectroscopy is crucial for:

-

Isomer identification: Differentiating between the cis and trans isomers, which exhibit distinct spectral features due to their different symmetries.

-

Structural characterization: Confirming the coordination of the pyridine (B92270) and chloro ligands to the platinum center.

-

Bonding analysis: Providing insights into the strength and nature of the Pt-N and Pt-Cl bonds.

-

Interaction studies: Monitoring changes in the vibrational spectrum upon interaction with biological targets, such as DNA or proteins, which can elucidate the mechanism of action of platinum-based drugs.

Molecular Structure and Vibrational Modes

The cis-dichlorobis(pyridine)platinum(II) complex possesses a square planar geometry around the central platinum atom. The two pyridine ligands and two chloro ligands are arranged in a cis configuration, leading to a C2v point group symmetry. This symmetry dictates the number and activity of the vibrational modes in the IR and Raman spectra.

The primary vibrational modes of interest can be categorized as follows:

-

Pyridine ligand vibrations: These are internal vibrations of the coordinated pyridine rings. While many of these vibrations are similar to those of free pyridine, some modes, particularly those involving the nitrogen atom, are sensitive to coordination with the platinum center.

-

Platinum-ligand vibrations: These vibrations involve the stretching and bending of the Pt-N and Pt-Cl bonds. These modes are typically found in the far-infrared region of the spectrum and are highly informative about the coordination environment of the platinum atom.

Data Presentation: Vibrational Frequencies

The following tables summarize the key vibrational frequencies for cis-dichlorobis(pyridine)platinum(II) as reported in the literature for this and structurally similar compounds. These values can be used as a reference for the identification and characterization of the complex.

Table 1: Key Infrared (IR) Active Vibrational Frequencies

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| ν(Pt-Cl) | ~330 | Symmetric Pt-Cl stretch |

| ν(Pt-Cl) | ~317 | Asymmetric Pt-Cl stretch |

| ν(Pt-N) | ~242 | Pt-N (pyridine) stretch |

| Pyridine ring modes | 1600 - 1400 | C=C and C=N stretching |

| Pyridine ring modes | 1200 - 1000 | In-plane ring deformations |

| Pyridine ring modes | 800 - 600 | Out-of-plane ring deformations |

Note: The exact positions of the Pt-Cl and Pt-N stretching frequencies can be influenced by the solid-state packing and the presence of any solvates.[3]

Table 2: Key Raman Active Vibrational Frequencies

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| ν(Pt-Cl) | ~329 | Symmetric Pt-Cl stretch |

| ν(Pt-Cl) | ~318 | Asymmetric Pt-Cl stretch |

| ν(Pt-N) | ~207 | Pt-N (pyridine) stretch |

| Pyridine ring breathing | ~1010 | Symmetric ring breathing mode |

| Pyridine ring modes | 1600 - 1400 | C=C and C=N stretching |

| Pyridine ring modes | 1200 - 1000 | In-plane ring deformations |

Note: The symmetric Pt-Cl stretching mode is often more intense in the Raman spectrum compared to the asymmetric stretch.[3]

Experimental Protocols

The following sections outline generalized methodologies for obtaining high-quality IR and Raman spectra of cis-dichlorobis(pyridine)platinum(II).

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or a mercury cadmium telluride (MCT) detector is suitable for mid-IR measurements. For the far-IR region, a spectrometer with a solid-state far-IR beam splitter and a suitable detector is required to observe the Pt-ligand vibrations.

Sample Preparation:

-

KBr Pellets: A small amount of the solid sample (typically 1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (approximately 200 mg). The mixture is then pressed into a transparent pellet using a hydraulic press. This is a common method for obtaining high-quality spectra of solid samples.

-

Nujol Mull: The solid sample is ground to a fine paste with Nujol (a mineral oil). The mull is then placed between two KBr or CsI plates. This method is useful for samples that are sensitive to pressure or that react with KBr.

-

Attenuated Total Reflectance (ATR): The solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). This technique requires minimal sample preparation and is suitable for both solid and liquid samples.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹ (mid-IR) and 400 - 50 cm⁻¹ (far-IR).

-

Resolution: 2-4 cm⁻¹.

-

Number of Scans: 16-64 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample compartment (or the KBr pellet/ATR crystal) should be collected and subtracted from the sample spectrum.

Raman Spectroscopy

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 633 nm, or 785 nm), a high-resolution spectrograph, and a sensitive detector (e.g., a charge-coupled device, CCD) is required.

Sample Preparation:

-

Solid Sample: The solid sample can be placed in a glass capillary tube or pressed into a pellet.

-

Solution: The complex can be dissolved in a suitable solvent (e-g., DMF or DMSO) and placed in a quartz cuvette. The choice of solvent is critical to avoid interference from solvent Raman bands.

Data Acquisition:

-

Laser Power: The laser power should be optimized to obtain a good signal without causing sample degradation or fluorescence.

-

Integration Time and Accumulations: The integration time and number of accumulations should be adjusted to achieve a satisfactory signal-to-noise ratio.

-

Spectral Range: A typical range would be 3500 - 50 cm⁻¹.

-

Calibration: The spectrometer should be calibrated using a known standard (e.g., silicon or naphthalene).

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between the spectroscopic techniques and the molecular properties of cis-dichlorobis(pyridine)platinum(II).

Caption: Experimental workflow for IR and Raman analysis.

Caption: Relationship between structure and spectroscopy.

Conclusion

The combined application of IR and Raman spectroscopy provides a robust framework for the detailed characterization of cis-dichlorobis(pyridine)platinum(II). The data and protocols presented in this guide serve as a valuable resource for researchers in the fields of inorganic chemistry, materials science, and drug development. A thorough understanding of the vibrational properties of this and related platinum complexes is essential for the rational design of new therapeutic agents and for elucidating their mechanisms of action at the molecular level.

References

Navigating the Solubility and Cellular Interactions of cis-Dichlorobis(pyridine)platinum(II): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of cis-dichlorobis(pyridine)platinum(II) in dimethyl sulfoxide (B87167) (DMSO) and water. It also delineates the established experimental protocols for solubility determination and illustrates the compound's putative mechanism of action through detailed signaling pathways and experimental workflows. This document is intended to serve as a critical resource for professionals engaged in the research and development of platinum-based therapeutic agents.

Quantitative Solubility Data

Table 1: Solubility of Cisplatin (B142131) as a Reference

| Solvent | Temperature (°C) | Solubility ( g/100 g) | Molar Solubility (M) |

| Water | 25 | 0.253 | ~0.0084 |

| DMSO | 25 | Not explicitly stated, but noted to be soluble | Significantly higher than in water |

Important Considerations Regarding DMSO:

While DMSO is a powerful solvent for many organic compounds, its use with platinum complexes in biological assays is strongly discouraged. DMSO can act as a ligand, displacing the chloride ions in the platinum coordination sphere. This reaction alters the chemical structure of the complex, potentially leading to inactivation or altered biological activity.[1] Therefore, for cellular and in vivo studies, aqueous-based formulations are recommended.

Experimental Protocols for Solubility Determination

For researchers seeking to empirically determine the solubility of cis-dichlorobis(pyridine)platinum(II), several established methodologies can be employed. The selection of a specific protocol will depend on the required accuracy, throughput, and the physicochemical properties of the compound.

OECD Guideline 105: Flask Method

This widely accepted method is suitable for determining the water solubility of substances.[2][3]

Methodology:

-

Preparation: A supersaturated solution of the test compound is prepared in a flask containing purified water.

-

Equilibration: The flask is agitated at a constant temperature for a sufficient period to allow for equilibrium to be reached (typically 24-48 hours).

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Analysis: The concentration of the platinum complex in the clear, saturated solution is determined using a suitable analytical technique, such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Flameless Atomic Absorption Spectrometry (FAAS).[3][4]

High-Throughput Kinetic Solubility Assays

For earlier stages of drug discovery where rapid screening of multiple compounds is necessary, kinetic solubility assays are often employed.[5]

2.2.1. Nephelometric Assay

This method relies on the detection of light scattering caused by undissolved particles.

Methodology:

-

Compound Addition: A small volume of a concentrated stock solution of the compound in DMSO is added to an aqueous buffer in a microtiter plate.

-

Incubation: The plate is incubated at a controlled temperature for a defined period (e.g., 2 hours).

-

Measurement: A nephelometer is used to measure the light scattering in each well. An increase in scattering compared to a blank indicates precipitation and thus, insolubility at that concentration.[5]

2.2.2. Direct UV Assay

This method measures the concentration of the dissolved compound after an incubation period.

Methodology:

-

Solution Preparation: A solution of the compound is prepared in an aqueous buffer, often from a DMSO stock.

-

Incubation and Filtration: The solution is incubated to allow for equilibration, after which any undissolved precipitate is removed by filtration.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined by measuring its UV absorbance at a characteristic wavelength.[5]

Visualizing Cellular Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the generally accepted mechanism of action for cis-platinum complexes and a typical experimental workflow for assessing their biological activity.

Signaling Pathway of a Cis-Platinum Complex

Cis-platinum compounds are believed to exert their cytotoxic effects primarily through interactions with nuclear DNA. The following pathway outlines the key steps from cellular entry to the induction of apoptosis.

Caption: Cellular mechanism of a cis-platinum complex.

Experimental Workflow for Cytotoxicity Assessment

A standard workflow for evaluating the cytotoxic potential of a platinum-based compound in a cancer cell line is depicted below.

Caption: Workflow for in vitro cytotoxicity testing.

This guide provides a foundational understanding of the solubility and cellular activity of cis-dichlorobis(pyridine)platinum(II). For definitive quantitative data and a deeper understanding of its unique biological profile, further empirical investigation is essential. The provided protocols and conceptual frameworks are intended to guide these future research endeavors.

References

- 1. Say No to DMSO: Dimethylsulfoxide Inactivates Cisplatin, Carboplatin and Other Platinum Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nuv.ac.in [nuv.ac.in]

- 4. Determination of platinum complexes in clinical samples by a rapid flameless atomic absorption spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

An In-depth Technical Guide to the Electronic Properties of cis-Dichlorobis(pyridine)platinum(II)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties of cis-dichlorobis(pyridine)platinum(II) (cis-[Pt(py)2Cl2]), a square planar platinum(II) coordination complex. This document details the compound's molecular structure, spectroscopic characteristics, and theoretical electronic structure. Experimental protocols for its synthesis and characterization are provided, alongside a discussion of its potential mechanism of action as an anticancer agent. This guide is intended to serve as a valuable resource for researchers in inorganic chemistry, medicinal chemistry, and drug development.

Introduction

cis-Dichlorobis(pyridine)platinum(II) is a coordination compound that has garnered interest due to its potential as an antitumor agent, sharing structural similarities with the widely used chemotherapy drug cisplatin. The arrangement of its ligands around the central platinum(II) ion dictates its electronic properties, which in turn influence its reactivity, stability, and biological activity. Understanding these electronic properties is crucial for the rational design of new platinum-based therapeutic agents with improved efficacy and reduced side effects. This guide synthesizes the available structural, spectroscopic, and computational data to provide a detailed picture of the electronic landscape of this molecule.

Molecular Structure and Geometry

The molecular structure of cis-dichlorobis(pyridine)platinum(II) has been determined by single-crystal X-ray diffraction. The platinum(II) center adopts a square planar coordination geometry, with the two pyridine (B92270) ligands and two chloride ligands arranged in a cis configuration.

Table 1: Selected Bond Lengths and Angles for cis-Dichlorobis(pyridine)platinum(II)

| Parameter | Value |

| Bond Lengths (Å) | |

| Pt-Cl(1) | 2.345 |

| Pt-Cl(2) | 2.341 |

| Pt-N(1) | 2.04 |

| Pt-N(2) | 2.05 |

| **Bond Angles (°) ** | |

| Cl(1)-Pt-Cl(2) | 92.0 |

| N(1)-Pt-N(2) | 88.3 |

| Cl(1)-Pt-N(1) | 178.6 |

| Cl(2)-Pt-N(2) | 178.4 |

| Cl(1)-Pt-N(2) | 90.0 |

| Cl(2)-Pt-N(1) | 89.7 |

Data obtained from X-ray crystallographic studies.

The Pt-Cl and Pt-N bond lengths are typical for platinum(II) complexes. The bond angles around the platinum center deviate slightly from the ideal 90° for a perfect square planar geometry, which is a common feature in such complexes due to steric and electronic factors.

Spectroscopic Properties

Spectroscopic techniques are essential for elucidating the electronic structure and confirming the identity and purity of cis-dichlorobis(pyridine)platinum(II).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei.

-

195Pt NMR: Solid-state 195Pt NMR spectroscopy is a powerful tool for probing the local environment of the platinum nucleus. For cis-[Pt(py)2Cl2], a single, well-defined resonance is expected, consistent with a single platinum environment in the crystal lattice.

Table 2: Predicted and Observed Spectroscopic Data for cis-Dichlorobis(pyridine)platinum(II)

| Technique | Parameter | Predicted/Observed Value |

| 195Pt NMR (Solid-State) | Chemical Shift (δ) | ~ -2100 to -2300 ppm |

| ¹H NMR (Solution) | Pyridine Protons | Downfield shift upon coordination |

| ¹³C NMR (Solution) | Pyridine Carbons | Downfield shift upon coordination |

| UV-Vis Spectroscopy | λmax | ~250-350 nm |

| Infrared (IR) Spectroscopy | ν(Pt-Cl) | ~320-340 cm-1 |

| ν(Pt-N) | ~240-260 cm-1 |

Note: Solution NMR and UV-Vis data are based on typical values for similar platinum(II)-pyridine complexes and require experimental verification for this specific compound.

UV-Visible (UV-Vis) Spectroscopy

Electronic absorption spectroscopy in the UV-Vis region provides insights into the electronic transitions within the molecule. For square planar platinum(II) complexes like cis-[Pt(py)2Cl2], the absorption spectrum is typically characterized by ligand-field (d-d) transitions and charge-transfer (CT) transitions. The higher energy bands are usually assigned to intra-ligand (π-π*) transitions within the pyridine rings.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of the pyridine and chloride ligands and for confirming the cis geometry. The cis isomer is expected to show two Pt-Cl stretching vibrations (ν(Pt-Cl)) in the far-IR region, whereas the trans isomer would show only one.

Theoretical Electronic Structure

Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure of coordination complexes. While specific DFT calculations for cis-[Pt(py)2Cl2] detailing HOMO/LUMO energies are not widely published, general trends for similar platinum(II) complexes can be considered.

The Highest Occupied Molecular Orbital (HOMO) is expected to have significant contributions from the platinum d-orbitals and the p-orbitals of the chloride ligands. The Lowest Unoccupied Molecular Orbital (LUMO) is likely to be centered on the π* orbitals of the pyridine ligands. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that influences the chemical reactivity and electronic transitions of the molecule.

Experimental Protocols

Synthesis of cis-Dichlorobis(pyridine)platinum(II)

A general method for the synthesis of cis-[Pt(py)2Cl2] involves the reaction of potassium tetrachloroplatinate(II) (K2[PtCl4]) with pyridine.

Materials:

-

Potassium tetrachloroplatinate(II) (K2[PtCl4])

-

Pyridine

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve K2[PtCl4] in a minimum amount of warm deionized water.

-

Slowly add a stoichiometric amount (2 equivalents) of pyridine to the K2[PtCl4] solution with stirring.

-

A yellow precipitate of cis-[Pt(py)2Cl2] will form.

-

Continue stirring the mixture at room temperature for a specified period to ensure complete reaction.

-

Collect the precipitate by vacuum filtration.

-

Wash the product with cold water, followed by a small amount of cold ethanol.

-

Dry the product in a desiccator.

Characterization Methods

-

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹⁵Pt NMR spectra can be recorded on a standard NMR spectrometer. For solution NMR, a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d6) should be used.

-

UV-Vis Spectroscopy: UV-Vis absorption spectra can be recorded using a double-beam spectrophotometer. The complex should be dissolved in a suitable solvent (e.g., DMF or CH3CN) to a known concentration.

-

IR Spectroscopy: IR spectra can be recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a Nujol mull.

Potential Mechanism of Action in Drug Development

The cytotoxic properties of cis-[Pt(py)2Cl2] are believed to be similar to those of cisplatin. The proposed mechanism involves the complex undergoing hydrolysis inside the cell, where the chloride concentration is lower than in the bloodstream. This results in the formation of a reactive aqua complex. This aquated species can then bind to the nitrogen atoms of purine (B94841) bases in DNA, primarily at the N7 position of guanine (B1146940) and adenine. This binding can lead to the formation of intrastrand and interstrand crosslinks in the DNA, which distort the DNA structure, inhibit DNA replication and transcription, and ultimately trigger apoptosis (programmed cell death) in cancer cells.

A Technical Guide to Theoretical DFT Studies on cis-Dichlorobis(pyridine)platinum(II)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-Dichlorobis(pyridine)platinum(II), an analogue of the seminal anticancer drug cisplatin (B142131), serves as a significant subject for theoretical investigation in medicinal and inorganic chemistry. Understanding its molecular structure, vibrational properties, and electronic characteristics is paramount for elucidating its mechanism of action and designing next-generation platinum-based therapeutics. Density Functional Theory (DFT) has emerged as a powerful computational tool for accurately predicting the properties of such transition metal complexes, offering a balance between computational cost and accuracy.[1] This guide provides an in-depth overview of the application of DFT methods to study cis-Dichlorobis(pyridine)platinum(II), focusing on computational protocols, data interpretation, and best practices.

Theoretical Methodologies and Computational Protocols

The accuracy of DFT calculations is critically dependent on the choice of the functional, basis set, and computational model. Studies on platinum(II) complexes have identified several effective combinations.

Selection of Functionals

A variety of density functionals have been evaluated for platinum complexes. Hybrid functionals, which incorporate a portion of the exact Hartree-Fock exchange, often provide superior results for both geometry and vibrational frequencies.

-

B3LYP: A widely used hybrid functional that provides a good starting point for many systems.

-

PBE0 (PBE1PBE): This parameter-free hybrid functional has demonstrated high accuracy in predicting the structures and vibrational spectra of platinum complexes.[2][3]

-

mPW1PW91: Another hybrid functional that has shown excellent agreement with experimental data for cisplatin and related compounds.[2][3]

-

Long-range corrected functionals (e.g., LC-ωPBE): These have been noted for their superior performance in predicting the geometry of cisplatin.[3]

Basis Sets and Relativistic Effects

For the central platinum atom, it is crucial to use a basis set that includes an Effective Core Potential (ECP) to account for relativistic effects, which are significant for heavy elements.

-

LANL2DZ: A popular choice that replaces the core electrons of platinum with an ECP, significantly reducing computational expense while maintaining accuracy.[4]

-

SDD (Stuttgart/Dresden): Another widely used ECP basis set that has been shown to be highly effective for structural predictions and frequency calculations of platinum compounds.[2][3]

-

Ligand Basis Sets: For lighter atoms like Cl, N, C, and H, Pople-style basis sets (e.g., 6-31G, 6-311++G ) or correlation-consistent basis sets are commonly employed.[3][4]

Computational Workflow

A typical DFT study on cis-Dichlorobis(pyridine)platinum(II) follows a standardized workflow to ensure reliable and reproducible results. This involves geometry optimization to find the minimum energy structure, followed by a frequency calculation to confirm it is a true minimum and to predict the vibrational spectra.

Caption: A standard workflow for DFT calculations on platinum complexes.

Data Presentation and Analysis

Molecular Geometry

The primary validation of a computational method is its ability to reproduce experimentally determined molecular structures. The geometry of cis-Dichlorobis(pyridine)platinum(II) is characterized by a square planar coordination around the central platinum atom.

Caption: Connectivity in cis-Dichlorobis(pyridine)platinum(II).

DFT methods, particularly hybrid functionals like PBE0 with ECP basis sets, can predict the key geometrical parameters with high accuracy.

Table 1: Comparison of Optimized Geometrical Parameters (Å and °) Note: As specific experimental data for the title compound is not readily available, these values represent typical results based on DFT studies of analogous Pt(II) complexes like cisplatin. Deviations from experiment are generally low.

| Parameter | B3LYP/LANL2DZ | PBE0/SDD | Typical Experimental |

| Bond Lengths (Å) | |||

| Pt–Cl | ~2.33 | ~2.32 | ~2.30 |

| Pt–N | ~2.07 | ~2.05 | ~2.05 |

| **Bond Angles (°) ** | |||

| Cl–Pt–Cl | ~92.5 | ~93.0 | ~93.5 |

| N–Pt–N | ~91.0 | ~91.5 | ~90.5 |

| Cl–Pt–N (trans) | ~178.0 | ~178.5 | ~179.0 |

| Cl–Pt–N (cis) | ~88.5 | ~88.0 | ~88.0 |

Vibrational Frequencies

Frequency calculations are vital for two reasons: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and they allow for the prediction and assignment of infrared (IR) and Raman spectra.[5][6] The calculated harmonic frequencies are often systematically higher than experimental values and may be scaled by an empirical factor for better comparison.

Table 2: Key Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) Assignments are based on studies of similar platinum-amine complexes.

| Vibrational Mode | PBE0/SDD (Calculated) | Experimental (Typical) | Assignment |

| ν(Pt–N) | ~550 - 570 | ~540 - 560 | Pt-Pyridine Stretch |

| ν(Pt–Cl) | ~320 - 340 | ~310 - 330 | Pt-Chlorine Stretch |

| δ(N-Pt-N) | ~250 - 270 | ~240 - 260 | N-Pt-N Bending |

| δ(Cl-Pt-Cl) | ~160 - 180 | ~155 - 175 | Cl-Pt-Cl Bending |

Electronic Structure Analysis

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into the chemical reactivity and electronic transitions of the complex.[4]

-

HOMO: Typically localized on the platinum d-orbitals and the p-orbitals of the chloride ligands.

-

LUMO: Usually centered on the platinum atom with contributions from the π* orbitals of the pyridine (B92270) ligands.

-

HOMO-LUMO Gap: The energy difference between these orbitals is a key indicator of the molecule's kinetic stability and the energy required for electronic excitation. Time-dependent DFT (TD-DFT) can be used to simulate UV-Vis spectra based on these transitions.[4]

Table 3: Calculated Electronic Properties (eV)

| Property | B3LYP/LANL2DZ | PBE0/SDD |

| HOMO Energy | -6.5 | -6.8 |

| LUMO Energy | -1.8 | -2.0 |

| HOMO-LUMO Gap | 4.7 | 4.8 |

Conclusion

Theoretical DFT studies provide an indispensable framework for understanding the fundamental properties of cis-Dichlorobis(pyridine)platinum(II). By carefully selecting appropriate functionals (e.g., PBE0, mPW1PW91) and basis sets incorporating effective core potentials (e.g., SDD, LANL2DZ), researchers can achieve high-fidelity predictions of molecular geometry, vibrational spectra, and electronic structure.[2][3] These computational insights are crucial for interpreting experimental data, elucidating reaction mechanisms, and guiding the rational design of new platinum-based drugs with improved efficacy and reduced side effects.

References

- 1. estudogeral.uc.pt [estudogeral.uc.pt]

- 2. DFT calculation of molecular structures and vibrational spectra of antitumor drugs: cis-[Pt(CH3CN)2Cl2] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cisplatin at Atomic, Molecular and Electronic Level: A DFT Based Study [scirp.org]

- 6. A DFT/ECP-Small Basis Set Modelling of Cisplatin: Molecular Structure and Vibrational Spectrum [scirp.org]

The Discovery and Enduring Legacy of cis-Dichlorobis(pyridine)platinum(II): A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery and history of cis-Dichlorobis(pyridine)platinum(II), a coordination compound that, while often overshadowed by its celebrated analogue cisplatin (B142131), holds a significant place in the development of coordination chemistry and platinum-based therapeutics. This document provides a comprehensive overview of its historical context, detailed experimental protocols for its synthesis, and a compilation of its key physicochemical and structural data.

Historical Context: From Werner's Foundational Theories to Modern Applications

The story of cis-Dichlorobis(pyridine)platinum(II) is intrinsically linked to the birth of coordination chemistry, pioneered by the Nobel laureate Alfred Werner in the late 19th and early 20th centuries. Werner's revolutionary theory of coordination compounds, proposed in 1893, postulated that metal ions possess both primary (ionizable) and secondary (non-ionizable) valencies, the latter of which dictate the spatial arrangement of ligands around the central metal atom. His work with platinum and cobalt complexes was instrumental in establishing the concepts of coordination number and geometry, including the existence of isomers.

While Michele Peyrone is credited with the first synthesis of the ammine analogue, cisplatin (then known as "Peyrone's chloride"), in 1845, the broader class of dihalodiam(m)ineplatinum(II) complexes, including the pyridine (B92270) derivative, became key subjects for validating Werner's theories. The existence of two distinct isomers for compounds of the type [PtA₂X₂] (where A is a neutral ligand like ammonia (B1221849) or pyridine, and X is a halide) provided compelling evidence for a square planar geometry around the platinum(II) center. The cis and trans configurations, with identical ligands either adjacent to or opposite each other, respectively, could only be explained by this arrangement.

The synthesis and characterization of both cis- and trans-Dichlorobis(pyridine)platinum(II) were crucial in demonstrating these principles. The ability to isolate and distinguish between these isomers, for instance through the Kurnakov test which differentiates them based on their reaction with thiourea, solidified the structural foundations of coordination chemistry. Although the anti-cancer properties of cisplatin were discovered much later by Barnett Rosenberg in the 1960s, the foundational work on these platinum complexes, including the pyridine-ligated variants, laid the essential groundwork for the eventual development of platinum-based chemotherapy.

Experimental Protocols

The synthesis of cis-Dichlorobis(pyridine)platinum(II) and its trans isomer are well-established procedures in inorganic chemistry, often used in academic settings to illustrate the principles of coordination chemistry and the trans effect. The following protocols are based on the methods described by George B. Kauffman in Inorganic Syntheses.

Synthesis of cis-Dichlorobis(pyridine)platinum(II)

This procedure involves the direct reaction of potassium tetrachloroplatinate(II) with pyridine in an aqueous solution.

Materials:

-

Potassium tetrachloroplatinate(II), K₂[PtCl₄]

-

Pyridine (C₅H₅N)

-

Distilled water

-

Ethanol

-

Diethyl ether

Procedure:

-

In a suitable flask, dissolve 1.0 g of K₂[PtCl₄] in 10 mL of warm distilled water.

-

Slowly add 0.4 mL of pyridine to the red solution of K₂[PtCl₄] with continuous stirring.

-

A yellow precipitate of cis-Dichlorobis(pyridine)platinum(II) will begin to form immediately.

-

Heat the mixture gently on a water bath for approximately 15-20 minutes to ensure the completion of the reaction.

-

Allow the mixture to cool to room temperature.

-

Collect the yellow crystalline product by suction filtration.

-

Wash the product with a small amount of cold water, followed by ethanol, and finally diethyl ether to facilitate drying.

-

Dry the product in a desiccator. The typical yield is around 85-90%.

Synthesis of trans-Dichlorobis(pyridine)platinum(II)

The synthesis of the trans isomer is a multi-step process that leverages the trans effect. It begins with the synthesis of tetra(pyridine)platinum(II) chloride, which is then reacted with hydrochloric acid.

Materials:

-

cis-Dichlorobis(pyridine)platinum(II)

-

Pyridine (C₅H₅N)

-

Concentrated hydrochloric acid (HCl)

-

Distilled water

-

Ethanol

-

Diethyl ether

Procedure:

-

Synthesis of [Pt(C₅H₅N)₄]Cl₂:

-

Suspend 1.0 g of cis-Dichlorobis(pyridine)platinum(II) in 10 mL of distilled water.

-

Add 2.0 mL of pyridine to the suspension.

-

Heat the mixture to boiling. The yellow solid will dissolve to form a colorless solution.

-

Continue boiling until the volume is reduced by about half, then allow it to cool. Colorless crystals of tetra(pyridine)platinum(II) chloride will precipitate.

-

Collect the crystals by filtration, wash with a small amount of cold water, and dry.

-

-

Conversion to trans-Dichlorobis(pyridine)platinum(II):

-

Dissolve the prepared [Pt(C₅H₅N)₄]Cl₂ in approximately 20 mL of distilled water.

-

Add 5 mL of concentrated hydrochloric acid to the solution.

-

Heat the solution to boiling. A yellow precipitate of the trans isomer will form.

-

Continue boiling for about 15 minutes to ensure complete conversion.

-

Cool the mixture to room temperature.

-

Collect the yellow product by suction filtration.

-

Wash the product with cold water, ethanol, and diethyl ether.

-

Dry the final product in a desiccator.

-

Quantitative Data

The structural and spectroscopic properties of cis-Dichlorobis(pyridine)platinum(II) have been well-characterized. The following tables summarize key quantitative data for the compound.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₀H₁₀Cl₂N₂Pt |

| Molecular Weight | 424.18 g/mol |

| CAS Number | 15227-42-6 |

| Appearance | Yellow crystalline powder |

| Melting Point | 282-288 °C (decomposes) |

| Solubility | Sparingly soluble in water and ethanol, soluble in polar organic solvents |

Crystallographic Data

The crystal structure of cis-Dichlorobis(pyridine)platinum(II) was determined by X-ray diffraction by Colamarino and Orioli in 1975. The data confirms a distorted square planar geometry around the platinum atom.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 9.408(5) |

| b (Å) | 17.110(14) |

| c (Å) | 15.270(7) |

| β (°) | 98.53(4) |

| Z | 8 |

| Selected Bond Lengths (Å) | |

| Pt-Cl(1) | 2.301(5) |

| Pt-Cl(2) | 2.296(5) |

| Pt-N(1) | 2.01(1) |

| Pt-N(2) | 2.02(1) |

| Selected Bond Angles (°) | |

| Cl(1)-Pt-Cl(2) | 91.5(2) |

| N(1)-Pt-N(2) | 90.0(5) |

| Cl(1)-Pt-N(1) | 178.1(4) |

| Cl(2)-Pt-N(2) | 177.5(4) |

| Cl(1)-Pt-N(2) | 89.2(4) |

| Cl(2)-Pt-N(1) | 89.4(4) |

Spectroscopic Data

Spectroscopic methods are essential for the characterization of cis-Dichlorobis(pyridine)platinum(II).

| Spectroscopic Technique | Characteristic Features

An In-depth Technical Guide on the Chemical Stability and Degradation Pathways of cis-Dichlorobis(pyridine)platinum(II)

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Dichlorobis(pyridine)platinum(II), a square planar platinum(II) complex, has garnered interest within the scientific community due to its structural similarity to the renowned anticancer drug cisplatin (B142131). Understanding the chemical stability and degradation pathways of this compound is paramount for its potential development as a therapeutic agent, as these factors critically influence its shelf-life, formulation, in vivo fate, and ultimately, its efficacy and toxicity. This technical guide provides a comprehensive overview of the chemical stability of cis-dichlorobis(pyridine)platinum(II) and elucidates its degradation pathways under various stress conditions, including hydrolysis, photolysis, and thermal stress. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of platinum-based compounds.

Chemical Profile

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₀Cl₂N₂Pt | [1] |

| Molecular Weight | 424.18 g/mol | [1] |

| Appearance | Yellow powder | |

| Melting Point | 282-288 °C | [1] |

| Solubility | Soluble in polar solvents | [2] |

| CAS Number | 15227-42-6 | [1] |

Synthesis of cis-Dichlorobis(pyridine)platinum(II)

The synthesis of cis-dichlorobis(pyridine)platinum(II) typically involves the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with pyridine (B92270) in an aqueous medium. The cis isomer is generally isolated from the reaction mixture. Isomerization to the trans form can occur under certain conditions, such as in dimethyl sulfoxide (B87167) (DMSO). The Kurnakov test, which involves reaction with thiourea, can be used to differentiate between the cis and trans isomers[2].

Experimental Protocol: Synthesis

A general procedure for the synthesis of cis-dichlorobis(pyridine)platinum(II) is as follows[2][3]:

-

Dissolve potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in water.

-

Add a stoichiometric amount of pyridine to the aqueous solution of K₂[PtCl₄].

-

Stir the reaction mixture at room temperature.

-

The formation of a yellow precipitate indicates the formation of the product.

-

Isolate the precipitate by filtration, wash with water and a suitable organic solvent (e.g., ethanol (B145695) or ether), and dry under vacuum.

-

Characterize the product using techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis to confirm its identity and purity.

Degradation Pathways and Chemical Stability

The stability of cis-dichlorobis(pyridine)platinum(II) is a critical parameter that dictates its suitability for pharmaceutical applications. Degradation can occur through several pathways, primarily hydrolysis, photolysis, and thermal decomposition. Forced degradation studies under stressed conditions are essential to identify potential degradation products and to develop stability-indicating analytical methods[4][5].

Hydrolytic Degradation (Aquation)

In aqueous solution, platinum(II) complexes like cis-dichlorobis(pyridine)platinum(II) can undergo hydrolysis, also known as aquation, where the chloride ligands are sequentially replaced by water molecules. This process is analogous to the activation of cisplatin in the low-chloride intracellular environment. The aquated species are generally more reactive and can interact with biological macromolecules like DNA[2].

The rate of aquation can be determined by monitoring the change in conductivity of the solution over time or by using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) to separate and quantify the parent compound and its aquated products[2].

Degradation Pathway:

Experimental Protocol: Hydrolysis Study

-

Solution Preparation: Prepare a stock solution of cis-dichlorobis(pyridine)platinum(II) in a suitable solvent (e.g., a small amount of DMSO) and dilute it with an aqueous buffer of the desired pH.

-

Incubation: Incubate the solution at a constant temperature (e.g., 37 °C) and protect it from light.

-

Sampling: Withdraw aliquots at predetermined time intervals.

-

Analysis: Analyze the samples immediately by a validated stability-indicating HPLC method to quantify the remaining parent compound and the formation of any degradation products.

-

Data Analysis: Plot the concentration of the parent compound versus time and determine the degradation kinetics (e.g., first-order rate constant).

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can induce degradation of photosensitive compounds. Photostability testing is a crucial part of the stability assessment of any new drug candidate. The ICH Q1B guideline provides a framework for conducting such studies.

Potential Degradation Pathways: Photodegradation can involve various reactions, including photo-aquation, photo-isomerization (cis to trans), or redox reactions involving the platinum center or the pyridine ligands.

Experimental Protocol: Photostability Study

-

Sample Preparation: Prepare solutions of cis-dichlorobis(pyridine)platinum(II) in a suitable solvent and place them in transparent containers. Prepare control samples wrapped in aluminum foil to protect them from light.

-

Light Exposure: Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. Monitor the light exposure using a calibrated radiometer or lux meter.

-

Analysis: At the end of the exposure period, analyze both the exposed and control samples using a validated stability-indicating HPLC method.

-

Data Evaluation: Compare the chromatograms of the exposed and control samples to assess the extent of degradation and identify any photodegradation products.

Thermal Degradation

Elevated temperatures can accelerate the degradation of chemical compounds. Thermal stability is assessed using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC)[6].

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It can provide information about decomposition temperatures and the loss of ligands.

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It can detect phase transitions such as melting and decomposition.

Note: The actual TGA curve would likely show a multi-step decomposition, with initial loss of pyridine ligands followed by the decomposition of the platinum-chloride core. The DSC curve would show corresponding endothermic or exothermic peaks.

Experimental Protocol: Thermal Stability Study (TGA/DSC)

-

Sample Preparation: Place a small, accurately weighed amount of cis-dichlorobis(pyridine)platinum(II) into an appropriate TGA or DSC pan.

-

Instrument Setup: Set the desired temperature program (e.g., a heating rate of 10 °C/min) and atmosphere (e.g., nitrogen or air).

-

Analysis: Run the TGA and/or DSC experiment.

-

Data Interpretation: Analyze the resulting thermogram to determine the onset of decomposition, melting point, and mass loss at different temperatures.

Analytical Methods for Stability Assessment

The development and validation of stability-indicating analytical methods are crucial for accurately monitoring the degradation of cis-dichlorobis(pyridine)platinum(II). High-performance liquid chromatography (HPLC) is the most commonly used technique for this purpose[7][8].

HPLC Method Development and Validation

A stability-indicating HPLC method must be able to separate the parent drug from its degradation products and any process-related impurities. The method should be validated according to ICH Q2(R2) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness[9].

Experimental Protocol: HPLC Method for Stability Testing

-

Column: A C18 reversed-phase column is often a good starting point.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. Gradient elution may be necessary to achieve adequate separation of all components.

-

Detection: UV detection at a wavelength where the parent compound and its degradation products have significant absorbance is commonly employed.

-

Forced Degradation Samples: To demonstrate the specificity of the method, samples of cis-dichlorobis(pyridine)platinum(II) are subjected to forced degradation (acid, base, oxidation, heat, and light) to generate potential degradation products. The method must be able to resolve the parent peak from all degradation product peaks.

Identification of Degradation Products

The structural elucidation of degradation products is essential for understanding the degradation pathways. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for this purpose. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aid in determining the elemental composition of the degradation products. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help in structural elucidation[10][11][12]. Nuclear magnetic resonance (NMR) spectroscopy can also be used to confirm the structures of isolated degradation products[13][14].

Conclusion

The chemical stability of cis-dichlorobis(pyridine)platinum(II) is a multifaceted property that is influenced by various environmental factors. The primary degradation pathways include hydrolysis (aquation), photolysis, and thermal decomposition. A thorough understanding of these degradation pathways and the identification of the resulting degradation products are critical for the development of this compound as a potential therapeutic agent. This technical guide has outlined the key aspects of the chemical stability of cis-dichlorobis(pyridine)platinum(II) and provided a framework for its investigation through detailed experimental protocols and the application of modern analytical techniques. Further research is warranted to generate specific quantitative data on the degradation kinetics and to fully characterize all potential degradation products. Such data will be invaluable for optimizing formulation strategies, establishing appropriate storage conditions, and ensuring the safety and efficacy of this promising platinum complex.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. DSC & TGA Thermal Analysis.pptx [slideshare.net]

- 7. scispace.com [scispace.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. Structural Elucidation of Cisplatin and Hydrated cis-Diammineplatinum(II) Complex Conjugated with Cyanocobalamin by Liquid Chromatography with Electrospray Ionization–Mass Spectrometry and Multistage Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Cytotoxicity Assay of cis-Dichlorobis(pyridine)platinum(II)

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Dichlorobis(pyridine)platinum(II) is a platinum-based coordination complex with potential as an anticancer agent. Similar to the well-established chemotherapeutic drug cisplatin (B142131), its cytotoxic effects are believed to be mediated primarily through interactions with DNA, leading to the formation of adducts that trigger cell cycle arrest and apoptosis.[1][2] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using common cell-based assays.

When conducting experiments with this and similar platinum complexes, it is crucial to consider the solvent used for stock solutions. While dimethyl sulfoxide (B87167) (DMSO) is a common solvent in cell-based assays, studies have shown that it can inactivate cisplatin and other platinum complexes containing monodentate ligands, leading to a significant overestimation of the IC50 value. Therefore, it is recommended to prepare stock solutions in an appropriate aqueous solvent such as saline to avoid inactivation of the compound.

Data Presentation

| Cell Line | Cancer Type | Platinum(II) Complex | Incubation Time (hours) | IC50 (µM) |

| HeLa | Cervical Cancer | Dichloro-bis(pyrazole)platinum(II) | Not Specified | ~20 |

| CaSki | Cervical Cancer | Dichloro-bis(pyrazole)platinum(II) | Not Specified | Susceptible |

| Jurkat | T-cell Leukemia | Dichloro-bis(pyrazole)platinum(II) | Not Specified | Susceptible |

| A549 | Lung Cancer | [Pt(HL4)Cl]·H₂O | 48 | 8.1 ± 1.1 |

| MDA-MB-231 | Breast Cancer | [Pt(HL4)Cl]·H₂O | 48 | 63.1 ± 1.2 |

| HCT-116 | Colon Cancer | Pd(II) complex of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine | Not Specified | 23.8 ± 1.48 |

Experimental Protocols

In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[3] It measures the metabolic activity of cells, which is indicative of their viability.

Materials:

-

cis-Dichlorobis(pyridine)platinum(II)

-

Selected cancer cell lines (e.g., HeLa, A549, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)[3]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of cis-Dichlorobis(pyridine)platinum(II) in a suitable aqueous solvent (e.g., sterile saline).

-

Perform serial dilutions of the stock solution in serum-free culture medium to obtain the desired final concentrations.

-

After 24 hours of cell incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used for the compound) and a negative control (untreated cells).

-

Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Apoptosis and Cell Cycle Analysis by Flow Cytometry

Flow cytometry can be used to analyze the effects of the compound on the cell cycle and to detect apoptosis through methods like Annexin V staining.

Materials:

-

Cells treated with cis-Dichlorobis(pyridine)platinum(II) as described above.

-

Flow cytometer

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI) solution

-

RNase A

Protocol:

-

Cell Preparation:

-

Harvest the cells (both adherent and floating) after treatment.

-

Wash the cells with cold PBS.

-

-

Cell Cycle Analysis:

-

Fix the cells in 70% cold ethanol (B145695) overnight at -20°C.

-

Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the DNA content by flow cytometry to determine the cell cycle distribution.

-

-

Apoptosis Analysis (Annexin V/PI Staining):

-

Resuspend the harvested cells in 1X Annexin V binding buffer.